

# A Comparative Guide to USP30 Inhibitors: MF-094 and ST-539

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## Compound of Interest

Compound Name: DS17701585

Cat. No.: B15142737

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This guide provides a detailed comparison of two prominent research compounds, MF-094 and ST-539, which are selective inhibitors of Ubiquitin-Specific Protease 30 (USP30). USP30 is a deubiquitinating enzyme that plays a critical role in regulating mitophagy, the selective degradation of damaged mitochondria. Inhibition of USP30 is a promising therapeutic strategy for a variety of conditions, including neurodegenerative diseases and certain cancers.

Disclaimer: Information regarding "**DS17701585**" was not publicly available at the time of this writing. This guide will focus on the comparison of MF-094 and ST-539 and will serve as a template for the evaluation of other USP30 inhibitors like **DS17701585** as data becomes available.

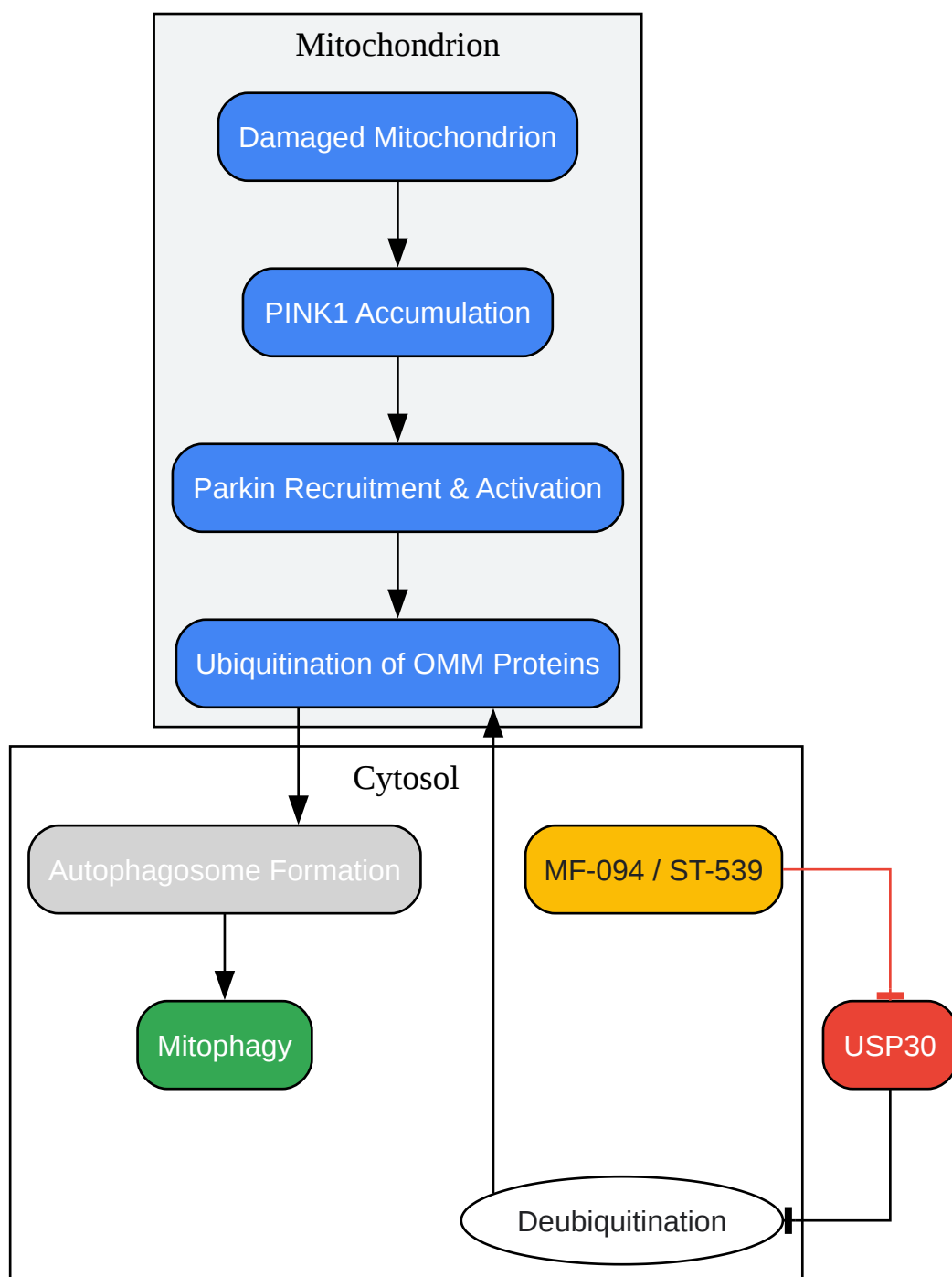
## Quantitative Performance Comparison

The following table summarizes the key quantitative data for MF-094 and ST-539 based on available literature.

Feature	MF-094	ST-539
Target	USP30	USP30
IC50	120 nM[1]	0.37 $\mu$ M (370 nM)[2]
Selectivity	High selectivity; <30% inhibition of 22 other USPs at 10 $\mu$ M[1][3]	Selective for USP30[4]
Reported Biological Activities	- Accelerates mitophagy[1][3]- Increases protein ubiquitination[1]- Facilitates diabetic wound healing by inhibiting the NLRP3 inflammasome[5]- Inhibits oral squamous cell carcinoma growth in vitro and in vivo[6]- Neuroprotective effect in a subarachnoid hemorrhage model[7][8]	- Induces mitophagy[2]- Promotes ubiquitination of mitochondrial proteins[2]- Induces tissue-specific mitophagy in vivo (heart)[4]- Minimal effect on mitochondrial function in cells[4]
Experimental Models	- C2C12 myotubes[3]- Diabetic rat models[5]- Oral squamous cell carcinoma cell lines and mouse xenograft models[6]- In vivo mouse model of subarachnoid hemorrhage[7][8]	- HeLa cells stably expressing YFP-Parkin[4]- In vivo mouse models[4]

## Signaling Pathway and Mechanism of Action

USP30 acts as a negative regulator of mitophagy. In the PINK1/Parkin-mediated mitophagy pathway, damaged mitochondria accumulate PINK1, which in turn recruits and activates the E3 ubiquitin ligase Parkin. Parkin ubiquitinates various outer mitochondrial membrane proteins, marking the damaged mitochondrion for degradation by autophagy. USP30 counteracts this process by removing these ubiquitin chains, thereby inhibiting mitophagy. MF-094 and ST-539 inhibit the deubiquitinating activity of USP30, leading to an accumulation of ubiquitinated mitochondrial proteins and subsequent enhancement of mitophagy.



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Caption: PINK1/Parkin-mediated mitophagy and the inhibitory role of USP30.

## Experimental Protocols

This section outlines the general methodologies for key experiments cited in the evaluation of USP30 inhibitors.

## USP30 Enzymatic Assay

Objective: To determine the in vitro potency (IC<sub>50</sub>) of a compound against USP30.

Protocol:

- A fluorogenic ubiquitin substrate, such as ubiquitin-rhodamine110-glycine, is incubated with recombinant human USP30 enzyme.
- The enzymatic cleavage of the substrate by USP30 releases rhodamine110, resulting in an increase in fluorescence.
- The reaction is performed in the presence of varying concentrations of the test inhibitor (e.g., MF-094 or ST-539).
- Fluorescence is measured over time using a plate reader.
- The rate of reaction is calculated, and the IC<sub>50</sub> value is determined by plotting the percent inhibition against the inhibitor concentration.

## Cellular Mitophagy Assays

Objective: To assess the ability of a compound to induce mitophagy in a cellular context.

A. mt-Keima Reporter Assay:

- Cells (e.g., HeLa or SH-SY5Y) are transfected with a mitochondrial-targeted Keima (mt-Keima) plasmid. mt-Keima is a pH-sensitive fluorescent protein that exhibits a shift in its excitation spectrum upon delivery to the acidic environment of the lysosome.
- Transfected cells are treated with the test compound for a specified period.
- Cells are imaged using fluorescence microscopy or analyzed by flow cytometry, measuring the ratio of fluorescence at the lysosomal (acidic) and mitochondrial (neutral) pH excitation wavelengths.

- An increase in the lysosomal-to-mitochondrial Keima signal ratio indicates an increase in mitophagy.

#### B. Immunoblotting for Mitochondrial Protein Degradation:

- Cells (e.g., HeLa cells overexpressing Parkin) are treated with a mitochondrial depolarizing agent (e.g., CCCP or a combination of antimycin A and oligomycin) to induce mitophagy, in the presence or absence of the test compound.
- Cell lysates are collected at different time points and subjected to SDS-PAGE and Western blotting.
- Blots are probed with antibodies against outer mitochondrial membrane proteins such as TOM20 or MFN2.
- A decrease in the levels of these proteins in the presence of the inhibitor indicates enhanced mitophagic degradation.

## Ubiquitination Analysis

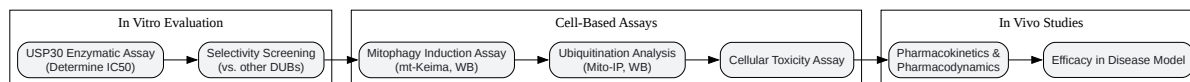
Objective: To determine if the compound increases the ubiquitination of mitochondrial proteins.

#### Protocol:

- Cells are treated as described for the immunoblotting assay.
- Mitochondrial fractions are isolated from cell lysates.
- The ubiquitinated proteins in the mitochondrial fraction are enriched, for example, by using Tandem Ubiquitin Binding Entities (TUBEs).
- The enriched samples are analyzed by Western blotting using antibodies against specific mitochondrial proteins (e.g., TOM20) or a general ubiquitin antibody.
- An increase in the ubiquitinated form of the protein of interest in the presence of the inhibitor confirms its mechanism of action.

## Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a novel USP30 inhibitor.



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Caption: A streamlined workflow for USP30 inhibitor characterization.

## Conclusion

Both MF-094 and ST-539 are valuable research tools for studying the role of USP30 in mitophagy and disease. MF-094 exhibits a lower IC<sub>50</sub> value, suggesting higher potency in in vitro enzymatic assays. Both compounds have demonstrated efficacy in promoting mitophagy in cellular and in vivo models. The choice between these compounds may depend on the specific experimental context, such as the desired therapeutic application or the model system being used. For instance, MF-094 has been explored in the context of diabetic wound healing and cancer, while ST-539 has been investigated for its potential in neurodegenerative diseases and cardiac conditions. As research in this area progresses, the development of new USP30 inhibitors, such as the yet-to-be-characterized **DS17701585**, will benefit from the comparative framework and experimental methodologies outlined in this guide.

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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 4. Pharmacological Inhibition of USP30 activates Tissue-specific Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MF-094, a potent and selective USP30 inhibitor, accelerates diabetic wound healing by inhibiting the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MF-094 nanodelivery inhibits oral squamous cell carcinoma by targeting USP30 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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